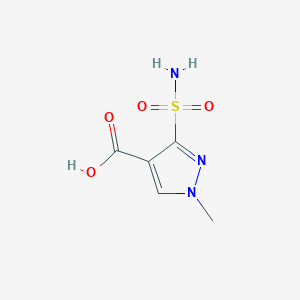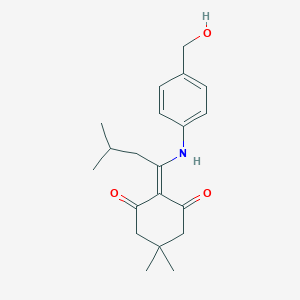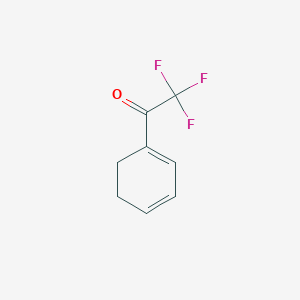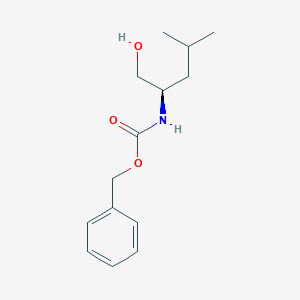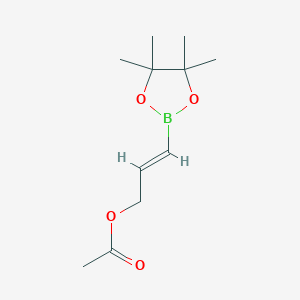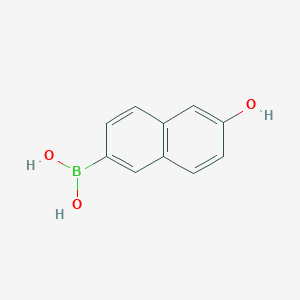![molecular formula C10H16OS2 B061211 2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane CAS No. 186772-65-6](/img/structure/B61211.png)
2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a cyclopropane-containing dithiane molecule that has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane has various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have neuroprotective effects in animal models of Alzheimer's disease. It has also been shown to have antibacterial and antifungal properties.
Advantages And Limitations For Lab Experiments
One advantage of using 2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane in lab experiments is its ease of synthesis. It can be synthesized using various methods, making it readily available for research purposes. However, one limitation is its potential toxicity, which may require special handling and safety precautions.
Future Directions
There are many potential future directions for research on 2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane. One direction is to further investigate its potential as an antitumor agent and to explore its mechanism of action in inhibiting cancer cell growth. Another direction is to explore its potential as a treatment for Alzheimer's disease and to investigate its neuroprotective effects in more detail. Additionally, further research could be done to explore its potential as a photosensitizer in solar cells and to investigate its antibacterial and antifungal properties.
Synthesis Methods
The synthesis of 2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane has been achieved using various methods. One such method involves the reaction of 2-ethoxycyclopropanone with 1,3-dithiane in the presence of a strong base such as sodium hydride. Another method involves the reaction of 2-bromoethyl ethyl sulfone with 1,3-dithiane in the presence of a palladium catalyst.
Scientific Research Applications
2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane has been studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, it has been studied for its potential as an antitumor agent and as a potential treatment for Alzheimer's disease. In organic synthesis, it has been used as a building block for the synthesis of various compounds. In materials science, it has been studied for its potential as a photosensitizer in solar cells.
properties
CAS RN |
186772-65-6 |
|---|---|
Product Name |
2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane |
Molecular Formula |
C10H16OS2 |
Molecular Weight |
216.4 g/mol |
IUPAC Name |
2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane |
InChI |
InChI=1S/C10H16OS2/c1-2-11-9-6-8(9)7-10-12-4-3-5-13-10/h7-9H,2-6H2,1H3/t8-,9-/m0/s1 |
InChI Key |
UIEHPUTYMPLBCY-IUCAKERBSA-N |
Isomeric SMILES |
CCO[C@H]1C[C@H]1C=C2SCCCS2 |
SMILES |
CCOC1CC1C=C2SCCCS2 |
Canonical SMILES |
CCOC1CC1C=C2SCCCS2 |
synonyms |
1,3-Dithiane,2-[(2-ethoxycyclopropyl)methylene]-,cis-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



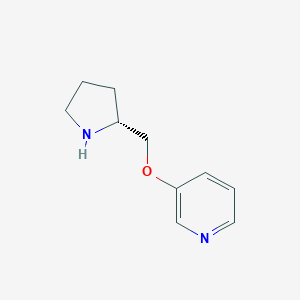
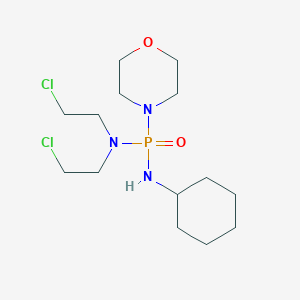
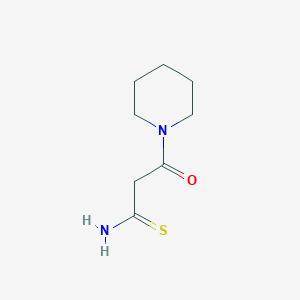
![tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B61133.png)

